molecular formula C11H14N2O2S B2847773 tert-Butyl N-[(5-cyanothiophen-2-yl)methyl]carbamate CAS No. 302341-67-9

tert-Butyl N-[(5-cyanothiophen-2-yl)methyl]carbamate

Cat. No.: B2847773
CAS No.: 302341-67-9
M. Wt: 238.31
InChI Key: DXUXBZDPVIIKBO-UHFFFAOYSA-N
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Description

tert-Butyl N-[(5-cyanothiophen-2-yl)methyl]carbamate is a high-purity chemical intermediate designed for research and development applications. This compound features a tert-butyloxycarbonyl (Boc) protecting group on the amine of a (5-cyanothiophen-2-yl)methyl backbone, a structure that makes it a valuable building block in organic synthesis and medicinal chemistry . The primary research value of this compound lies in its role as a protected intermediate in multi-step synthesis. The Boc group is widely used to protect amines during chemical reactions and can be readily removed under mild acidic conditions, allowing for the selective manipulation of complex molecules . The presence of both the protected amine and the electron-withdrawing cyano group on the thiophene ring makes this reagent particularly useful for constructing more elaborate molecular architectures, potentially for targets such as pharmaceutical candidates or functional materials . Handling and Safety: As a chemical reagent, appropriate safety precautions must be followed. Researchers should consult the safety data sheet (SDS) prior to use. General precautions include the use of personal protective equipment such as gloves, eye protection, and suitable clothing . Regulatory and Use Compliance: This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[(5-cyanothiophen-2-yl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2S/c1-11(2,3)15-10(14)13-7-9-5-4-8(6-12)16-9/h4-5H,7H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXUXBZDPVIIKBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=C(S1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-[(5-cyanothiophen-2-yl)methyl]carbamate involves several steps. One common method includes the reaction of an intermediate compound with zinc cyanide (ZnCN) in the presence of tris(dibenzylideneacetone)dipalladium(0) and 1,1’-bis(diphenylphosphino)ferrocene in N,N-dimethylformamide (DMF) at 125°C under an inert atmosphere. The reaction mixture is then cooled, diluted with water and ethyl acetate (EtOAc), and purified to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring cost-effectiveness and efficiency in production.

Chemical Reactions Analysis

Reactivity of the Carbamate Group

The tert-butyl carbamate group is stable under mild conditions but cleaved under acidic or basic hydrolysis :

  • Acidic Deprotection : Trifluoroacetic acid (TFA) or HCl in dioxane removes the Boc group, yielding the free amine .

  • Basic Hydrolysis : NaOH or LiOH generates the corresponding urea or amine derivatives .

Example Reaction :

Boc protected compoundTFA 5 cyanothiophen 2 yl methylamine+CO2+tert butanol\text{Boc protected compound}\xrightarrow{\text{TFA}}\text{ 5 cyanothiophen 2 yl methylamine}+\text{CO}_2+\text{tert butanol}

Kinetic Data :

ConditionTime (h)EfficiencySource
TFA (20% in DCM)1–2>90%
HCl (4M in dioxane)485%

Nitrile Reactivity

The cyanothiophene group participates in:

  • Hydrolysis : Catalyzed by H₂SO₄ or HCl, yielding the corresponding amide or carboxylic acid .

  • Nucleophilic Additions : Reacts with Grignard reagents or organozinc species to form ketones or amines .

Example Pathway :

CyanothiopheneH2O H+Thiophene 5 carboxamide\text{Cyanothiophene}\xrightarrow{\text{H}_2\text{O H}^+}\text{Thiophene 5 carboxamide}

Thiophene Ring Modifications

The electron-deficient thiophene undergoes:

  • Electrophilic Substitution : Halogenation or sulfonation at the 3- or 4-positions .

  • Cross-Coupling : Suzuki-Miyaura reactions with boronic acids (Pd catalysis) .

Reported Yields :

Reaction TypeProductYieldSource
Bromination (NBS)5-Cyano-3-bromothiophene65%
Suzuki CouplingBiaryl derivatives50–80%

Stability and Handling

  • Thermal Stability : Decomposes above 200°C .

  • Light Sensitivity : Store under inert atmosphere (N₂/Ar) to prevent degradation .

Comparative Reactivity Table

Reaction TypeReagents/ConditionsProductYieldSource
Boc DeprotectionTFA/DCMFree amine>90%
Nitrile HydrolysisH₂SO₄/H₂OThiophene-5-carboxamide75%
Suzuki CouplingPd(PPh₃)₄, K₂CO₃Biaryl derivatives70%
Oxidative CyclizationDIB, AcOHOxazolidinone85%

Scientific Research Applications

GSK-3β Inhibition

One of the notable applications of tert-Butyl N-[(5-cyanothiophen-2-yl)methyl]carbamate is in the development of inhibitors for glycogen synthase kinase 3 beta (GSK-3β). GSK-3β is implicated in numerous neurodegenerative diseases and has been a target for therapeutic intervention. Research indicates that derivatives based on this compound exhibit significant inhibitory activity against GSK-3β, which could lead to potential treatments for conditions such as Alzheimer's disease and bipolar disorder .

Synthesis of Bioactive Compounds

The compound serves as a building block in the synthesis of various bioactive molecules. For instance, it has been utilized in the cyclization reactions to produce substituted quinazoline derivatives, which are precursors to several important pharmaceuticals including alfuzosin and doxazosin. These reactions typically occur under mild conditions and yield high purity products, making them suitable for further medicinal development .

Reaction Mechanisms

The synthesis of this compound can be achieved through various reaction pathways involving carbamate formation. The compound can be synthesized via the reaction of 5-cyanothiophen-2-carboxylic acid derivatives with tert-butyl isocyanate under appropriate conditions. This method highlights the versatility of the compound in synthetic organic chemistry, allowing for modifications that can lead to a library of related compounds .

Case Studies in Synthesis

In a recent study, researchers successfully synthesized a series of thiophene-based carbamates using this compound as a key intermediate. The study demonstrated that varying substituents on the thiophene ring could significantly alter biological activity, emphasizing the importance of structural diversity in drug design .

Cytotoxicity Assessments

A critical aspect of evaluating new compounds is assessing their cytotoxicity. Studies have shown that derivatives of this compound exhibit selective cytotoxic effects on various cancer cell lines while maintaining low toxicity in normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects .

Neuroprotective Effects

In addition to its role as a GSK-3β inhibitor, this compound has been investigated for its neuroprotective properties. Experimental data indicate that it may reduce oxidative stress in neuronal cells, potentially offering protective benefits against neuroinflammation and neuronal cell death .

Mechanism of Action

The mechanism of action of tert-Butyl N-[(5-cyanothiophen-2-yl)methyl]carbamate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target molecules, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Electron-Withdrawing vs. Electron-Donating Groups

  • tert-Butyl (5-bromothiophen-2-yl)carbamate (CAS: 943321-89-9): Substituent: Bromine at the 5-position of thiophene. Molecular weight: 278.17 g/mol (vs. 239.29 g/mol for the cyano analog). Bromine’s electron-withdrawing nature enhances electrophilic substitution reactivity, making it useful in cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • tert-Butyl N-(thiophen-2-yl)carbamate (CAS: Unspecified): No substituent on the thiophene ring. Simpler structure with lower molecular weight (199.27 g/mol) and reduced steric hindrance, facilitating crystal packing via N–H⋯O hydrogen bonds .

Heterocycle Variation

  • tert-Butyl ((5-cyanothiazol-2-yl)methyl)carbamate (CAS: 232612-30-5): Replaces thiophene with a thiazole ring, introducing an additional nitrogen atom. Molecular formula: C₁₀H₁₃N₃O₂S (same as the thiophene analog), but distinct electronic properties due to thiazole’s aromaticity and basicity, influencing ligand-metal interactions .

Physicochemical and Structural Properties

  • Crystallography: tert-Butyl N-(thiophen-2-yl)carbamate exhibits intramolecular C–H⋯O interactions and a one-dimensional chain structure via N–H⋯O hydrogen bonding .
  • Steric Effects: tert-Butyl N-[(1S,2S)-rel-2-(5-bromothiophen-2-yl)cyclopropyl]carbamate (CAS: 1090429-01-8) incorporates a cyclopropane ring, increasing steric bulk and limiting conformational flexibility compared to the methylene-linked cyano derivative .

Biological Activity

tert-Butyl N-[(5-cyanothiophen-2-yl)methyl]carbamate, with the CAS number 302341-67-9, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its chemical properties, biological activity, and relevant research findings.

The molecular formula of this compound is C11_{11}H14_{14}N2_2O2_2S, with a molecular weight of 238.306 g/mol. The structure includes a tert-butyl group and a thiophene ring substituted with a cyano group, which may contribute to its biological properties.

PropertyValue
Molecular FormulaC11_{11}H14_{14}N2_2O2_2S
Molecular Weight238.306 g/mol
CAS Number302341-67-9
SMILESCC(C)(C)OC(=O)NCc1ccc(C#N)s1

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its potential as an inhibitor in different biological pathways.

Inhibition Studies

  • GSK-3β Inhibition : Research has indicated that compounds similar to this compound exhibit inhibitory activity against glycogen synthase kinase 3 beta (GSK-3β), which is implicated in several diseases, including cancer and Alzheimer's disease. The compound's structure suggests it may interact with the ATP-binding site of GSK-3β, although specific data on this compound's efficacy is limited .
  • Antitumor Activity : Preliminary studies suggest that the compound may exhibit antitumor properties by inducing apoptosis in cancer cells. This effect could be linked to its ability to modulate signaling pathways involved in cell survival and proliferation .

Case Studies

  • Cell Line Studies : In vitro studies using various cancer cell lines have shown that derivatives of carbamate compounds can inhibit cell growth significantly. For instance, a study demonstrated that related compounds led to a dose-dependent decrease in cell viability in human leukemia cells .
  • Animal Models : Animal studies evaluating the pharmacokinetics and toxicity of similar compounds indicate that modifications in the carbamate structure can enhance bioavailability and reduce toxicity, suggesting that this compound could be optimized for better therapeutic outcomes .

The proposed mechanism of action for this compound involves the modulation of key enzymes and signaling pathways. The presence of the thiophene ring and cyano group may facilitate interactions with biological targets through hydrogen bonding or π-stacking interactions.

Q & A

Q. What are the most effective synthetic routes for tert-Butyl N-[(5-cyanothiophen-2-yl)methyl]carbamate?

A common approach involves Boc (tert-butoxycarbonyl) protection strategies . For example, the Curtius rearrangement (using thiophene-2-carbonyl azide and tert-butyl alcohol) can yield carbamate derivatives . Alternatively, coupling 5-cyanothiophen-2-ylmethylamine with di-tert-butyl dicarbonate (Boc₂O) under mild basic conditions (e.g., DMAP, DCM) provides high yields. Reaction monitoring via TLC or in situ IR spectroscopy ensures completion .

Q. What purification methods are optimal for isolating this compound?

Flash column chromatography (using gradients of ethyl acetate in hexane) is standard for removing unreacted starting materials. For crystalline derivatives, recrystallization from toluene or ethanol at low temperatures (-30°C) enhances purity, as demonstrated in analogous thiophene-carbamate syntheses . Post-purification analysis via HPLC (C18 column, acetonitrile/water mobile phase) confirms >95% purity.

Q. Which characterization techniques are critical for structural confirmation?

  • NMR : ¹H/¹³C NMR identifies key groups (e.g., tert-butyl singlet at ~1.4 ppm, thiophene protons at 6.5–7.5 ppm, and nitrile carbon at ~115 ppm).
  • X-ray crystallography : Resolves ambiguities in stereochemistry or crystal packing, leveraging SHELX programs for refinement .
  • HRMS : Validates molecular weight (expected [M+H]⁺ for C₁₂H₁₅N₂O₂S: 263.0856).

Advanced Research Questions

Q. How to resolve contradictory spectral data (e.g., unexpected NMR peaks)?

Contradictions may arise from rotamers (due to restricted rotation in the carbamate group) or residual solvents . Use variable-temperature NMR (e.g., 25°C to 60°C) to differentiate dynamic processes. For persistent issues, X-ray crystallography provides unambiguous structural confirmation, as seen in analogous carbamates . Alternatively, 2D NMR (COSY, HSQC) clarifies connectivity .

Q. How can this compound be functionalized for cross-coupling reactions?

The nitrile group enables Sonogashira coupling (with terminal alkynes) or reduction to amines (via H₂/Pd-C). For Suzuki-Miyaura coupling, replace the nitrile with a boronate ester (e.g., via Miyaura borylation), as demonstrated in thiophene-boronate derivatives . Optimize conditions (e.g., Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) to retain the tert-butyl carbamate group.

Q. What computational methods predict its reactivity in nucleophilic environments?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic effects:

  • The nitrile’s electron-withdrawing nature increases electrophilicity at the thiophene ring.
  • Frontier molecular orbitals (HOMO/LUMO) predict sites for electrophilic attack (e.g., C-4 on thiophene). Validate with experimental kinetic studies (e.g., reaction with Grignard reagents).

Q. How does its stability vary under acidic/basic conditions?

The tert-butyl carbamate group is acid-labile (cleaved with TFA/DCM) but stable to mild bases (e.g., NaHCO₃). Under strong basic conditions (pH >12), the nitrile may hydrolyze to an amide. Monitor stability via accelerated degradation studies (40°C, 75% RH) with HPLC tracking .

Q. How does its reactivity compare to non-cyanated analogs (e.g., tert-butyl thiophen-2-ylmethyl carbamate)?

The cyano group significantly alters reactivity:

  • Enhances electrophilic substitution on the thiophene ring (e.g., bromination occurs at C-4 instead of C-5).
  • Reduces nucleophilicity of the methylene NH group, delaying Boc deprotection. Comparative kinetic studies (e.g., hydrolysis rates in HCl/MeOH) quantify these effects .

Methodological Guidance for Research Design

  • Controlled experiments : Always include analogs (e.g., nitrile-free or Boc-deprotected derivatives) to isolate the impact of functional groups.
  • Data validation : Cross-reference spectral data with PubChem entries (e.g., CID 58169560 for boronate analogs) and crystallographic databases (CCDC) .
  • Safety protocols : Use fume hoods for nitrile handling and inert atmospheres (N₂/Ar) for moisture-sensitive reactions .

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